

An In-Depth Technical Guide to 4-Methoxybenzonitrile: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **4-Methoxybenzonitrile**

Cat. No.: **B7767037**

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This guide provides a comprehensive technical overview of **4-methoxybenzonitrile**, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core chemical properties, structure, synthesis, and key applications, grounding all claims in authoritative data.

Introduction: The Versatile Role of a Substituted Benzonitrile

4-Methoxybenzonitrile, also known as p-anisonitrile or 4-cyanoanisole, is a white crystalline solid that serves as a fundamental building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring a methoxy group (-OCH₃) and a nitrile group (-C≡N) at opposite ends of a benzene ring, imparts a distinct reactivity profile. This structure makes it an invaluable precursor for a wide range of complex molecules.^{[1][2]} Consequently, it finds extensive application in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials for organic electronics.^{[1][3]} This guide aims to provide an in-depth exploration of its chemical identity, structural characteristics, and practical utility.

Molecular Structure and Physicochemical Properties

The defining feature of **4-methoxybenzonitrile** is the para-substitution on the benzene ring. The electron-donating methoxy group and the electron-withdrawing nitrile group create a polarized molecule with distinct reactive sites.^[4] This electronic arrangement influences its crystal packing, solubility, and reactivity in synthetic transformations.

Key Identifiers and Properties

A summary of the essential physicochemical properties of **4-methoxybenzonitrile** is presented below, compiled from various authoritative sources.

Property	Value	Source(s)
CAS Number	874-90-8	[1] [3] [5]
Molecular Formula	C ₈ H ₇ NO	[1] [3] [5]
Molecular Weight	133.15 g/mol	[1] [3] [5]
Appearance	White crystalline powder	[1]
Melting Point	57-60 °C	[1] [6] [7]
Boiling Point	256-257 °C (at 760 mmHg)	[1] [6] [8]
Density	~1.1 g/cm ³	[6]
Solubility	Insoluble in water; soluble in many organic solvents.	[1] [8]
IUPAC Name	4-methoxybenzonitrile	[8] [9]
Synonyms	p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile	[1] [3] [8]
SMILES	COC1=CC=C(C=C1)C#N	[8] [9]
InChI Key	XDJAAZYHCCRJOK-UHFFFAOYSA-N	[8] [9]

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and quality control of **4-methoxybenzonitrile**. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is characteristically simple due to the molecule's symmetry.
 - $\delta \sim 3.86$ ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy ($-\text{OCH}_3$) group.[10] Its singlet nature indicates no adjacent protons.
 - $\delta \sim 6.95$ ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-donating methoxy group. They appear upfield due to the shielding effect of the methoxy group.[10]
 - $\delta \sim 7.58$ ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-withdrawing nitrile group. They are deshielded and thus appear downfield.[10]
- ^{13}C NMR (100 MHz, CDCl_3): The carbon spectrum confirms the number and electronic environment of the carbon atoms.
 - $\delta \sim 55.5$ ppm: The carbon of the methoxy group.[10]
 - $\delta \sim 103.9$ ppm: The ipso-carbon attached to the nitrile group.[10]
 - $\delta \sim 114.7$ ppm: The two equivalent aromatic carbons ortho to the methoxy group.[10]
 - $\delta \sim 119.2$ ppm: The carbon of the nitrile group ($-\text{C}\equiv\text{N}$).[10]
 - $\delta \sim 133.9$ ppm: The two equivalent aromatic carbons ortho to the nitrile group.[10]
 - $\delta \sim 162.8$ ppm: The aromatic carbon directly attached to the methoxy group.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

- $\sim 2220\text{-}2230\text{ cm}^{-1}$: A sharp, strong absorption band characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
- $\sim 2840\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations from the aromatic ring and the methyl group.
- $\sim 1600\text{ cm}^{-1}$ and $\sim 1500\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$ and $\sim 1030\text{ cm}^{-1}$: Strong C-O stretching vibrations characteristic of the aryl ether linkage.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): A prominent peak at $\text{m/z} = 133$, corresponding to the molecular weight of the compound.[9]
- Key Fragment Ions: Common fragments may include the loss of a methyl group ($\text{m/z} = 118$) or the methoxy group ($\text{m/z} = 102$).

Synthesis Pathways and Methodologies

The synthesis of **4-methoxybenzonitrile** is well-established, with several efficient methods available. One common and industrially viable approach is the "one-pot" synthesis from 4-methoxybenzaldehyde, which avoids the isolation of intermediates, thereby increasing efficiency and yield.[11]

Protocol: One-Pot Synthesis from 4-Methoxybenzaldehyde

This protocol describes the conversion of 4-methoxybenzaldehyde to **4-methoxybenzonitrile** via an oxime intermediate, which is subsequently dehydrated in the same reaction vessel.[11]

Step 1: Oximation

- Dissolve 4-methoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane) in a reaction flask.[11]

- Add an oximation agent, such as hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$), to the solution. [11] The hydroxylamine reacts with the aldehyde carbonyl to form 4-methoxybenzaldehyde oxime. This step is typically performed at room temperature.

Step 2: Dehydration

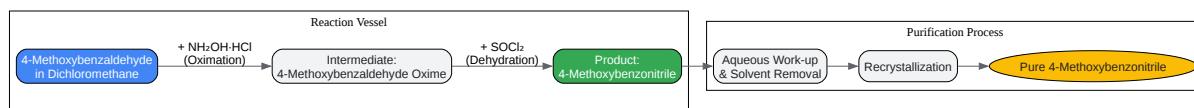
- To the same reaction mixture containing the newly formed oxime, slowly add a dehydrating agent. Thionyl chloride (SOCl_2) is an effective choice for this transformation.[11] The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 15-30 °C.[11]
- The dehydrating agent facilitates the elimination of a water molecule from the oxime, directly yielding **4-methoxybenzonitrile**.[11]
- The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
- The organic layer is separated, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

The overall yield for this one-pot method can exceed 90%, making it a highly efficient process.

[11]



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